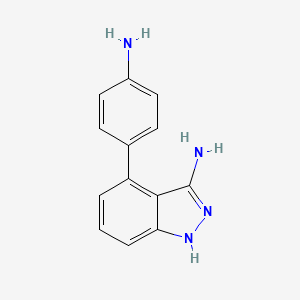

4-(4-aminophenyl)-1H-indazol-3-amine

概要

説明

4-(4-アミノフェニル)-1H-インダゾール-3-イルアミンは、インダゾールコアにアミノフェニル基が置換された有機化合物です。

2. 製法

合成ルートと反応条件: 4-(4-アミノフェニル)-1H-インダゾール-3-イルアミンの合成は、通常、適切な前駆体を特定の条件下で環化させることから始まります。一般的な方法の1つは、4-ニトロアセトフェノンのニトロ化から始まり、還元して4-アミノフェニル誘導体を生成します。 次に、環化反応は酸によって触媒され、インダゾール環を形成します .

工業的生産方法: この化合物の工業的生産には、同様の合成ルートが用いられますが、大規模生産向けに最適化されています。 これには、連続フロー反応器とハイスループットスクリーニングを使用して、最も効率的な触媒と反応条件を特定することが含まれます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-aminophenyl)-1H-indazol-3yl-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the nitration of 4-nitroacetophenone, followed by reduction to yield 4-aminophenyl derivatives. The cyclization reaction is then catalyzed by acids to form the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

化学反応の分析

反応の種類: 4-(4-アミノフェニル)-1H-インダゾール-3-イルアミンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されてキノン誘導体を形成することができます。

還元: 還元反応は、ニトロ基をアミンに変換することができます。

置換: 親電子求核置換反応は、芳香環で起こります.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: パラジウム炭素(Pd/C)を用いた水素化または酸性条件下での鉄を用いた還元。

主な生成物:

酸化: キノン誘導体。

還元: アミノフェニル誘導体。

置換: ハロゲン化インダゾール化合物.

4. 科学研究における用途

4-(4-アミノフェニル)-1H-インダゾール-3-イルアミンは、科学研究において幅広い用途を持っています。

化学: 有機合成における構成要素として、および配位化学における配位子として使用されます。

生物学: 酵素阻害剤としての可能性と生物学的巨大分子との相互作用について調査されています。

医学: 抗がん剤や抗菌剤などの潜在的な治療用途について検討されています。

科学的研究の応用

Medicinal Chemistry

4-(4-aminophenyl)-1H-indazol-3-amine has been investigated for its potential therapeutic applications, particularly in the following areas:

- Anticancer Activity : Research indicates that this compound may act as an enzyme inhibitor in cancer treatment. It interacts effectively with enzymes involved in cancer progression, potentially inhibiting their activity and thus slowing tumor growth. For instance, studies have shown that related indazole derivatives exhibit potent activity against various cancer cell lines, suggesting a promising avenue for drug development .

- Antimicrobial Properties : The compound is also being explored for its antimicrobial activities, making it a candidate for developing new antibiotics or antifungal agents. Its structural features allow it to bind with biological macromolecules, enhancing its effectiveness against pathogens .

Biochemistry

In biochemistry, this compound has been utilized to study:

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it a valuable tool for understanding enzyme-substrate interactions and signaling pathways in cellular biology. This research can lead to insights into disease mechanisms and the development of targeted therapies .

- Cellular Signaling Pathways : Researchers have employed this compound to investigate the impact of drugs on cellular signaling pathways, which are crucial for maintaining cellular functions and responses to external stimuli .

Materials Science

In the industrial sector, this compound is being explored for its potential in developing advanced materials:

- Polymers and Dyes : The compound's unique chemical properties make it suitable for use in synthesizing polymers and dyes, contributing to advancements in material science .

Case Study 1: Anticancer Research

A notable study investigated the effects of indazole derivatives on colon cancer cell lines. The findings revealed that compounds similar to this compound exhibited significant antiproliferative activity, with IC50 values in the nanomolar range. This study underscores the potential of indazole derivatives as novel therapeutic agents in oncology .

Case Study 2: Enzyme Inhibition

In another research effort, the inhibitory effects of various indazole derivatives on enzyme activity were evaluated. The results indicated that modifications in the indazole structure could enhance binding affinity and selectivity towards target enzymes, suggesting a pathway for designing more effective enzyme inhibitors based on this compound .

作用機序

4-(4-アミノフェニル)-1H-インダゾール-3-イルアミンの作用機序は、特定の分子標的との相互作用に関係しています。酵素や受容体に結合して、その活性を調節することができます。 この化合物は、活性部位またはアロステリック部位に結合することで酵素活性を阻害し、関与する生化学的経路に影響を与える可能性があります .

類似化合物:

4-アミノフェニル誘導体: これらの化合物はアミノフェニル基を共有していますが、コア構造が異なります。

インダゾール誘導体: インダゾールコアを有するが、置換基が異なる化合物。

独自性: 4-(4-アミノフェニル)-1H-インダゾール-3-イルアミンは、その特定の置換パターンにより、独特の化学的および生物学的特性を付与されています。 インダゾール誘導体とアミノフェニル誘導体の両方の二重の機能により、さまざまな研究用途において汎用性の高い化合物となっています .

類似化合物との比較

4-aminophenyl derivatives: These compounds share the aminophenyl group but differ in the core structure.

Indazole derivatives: Compounds with the indazole core but different substituents.

Uniqueness: 4-(4-aminophenyl)-1H-indazol-3yl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual functionality as both an indazole and an aminophenyl derivative makes it a versatile compound in various research applications .

生物活性

4-(4-Aminophenyl)-1H-indazol-3-amine, with the molecular formula C₁₃H₁₂N₄, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure consists of an indazole core substituted with a 4-aminophenyl group, which enhances its reactivity and interaction with biological macromolecules. Research has indicated its potential applications in treating various diseases, particularly cancer.

Enzyme Inhibition

One of the most notable biological activities of this compound is its role as an enzyme inhibitor . Studies have shown that this compound can effectively inhibit enzymes involved in cancer progression. Its structural features allow it to bind to active sites on these enzymes, potentially leading to reduced enzymatic activity and subsequent tumor growth inhibition.

Antitumor Activity

The compound has demonstrated promising antitumor activity across various cancer cell lines. For instance, research evaluating indazole derivatives revealed that compounds similar to this compound exhibited significant inhibitory effects against human cancer cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer). The IC50 values for these compounds were notably low, indicating potent antiproliferative effects .

The mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Regulation : The compound has been shown to affect apoptosis pathways and cell cycle progression, possibly through interactions with Bcl2 family members and the p53/MDM2 pathway .

- Signal Transduction Alteration : It may alter cellular signaling pathways that are critical for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural characteristics. SAR studies suggest that modifications at specific positions on the indazole ring can significantly influence biological activity. For example, substituents at the 4-position can enhance binding affinity and inhibitory potency against target enzymes .

Comparative Analysis of Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1H-indazole | Basic indazole structure without substitutions | Limited biological activity |

| 4-aminoacetophenone | Aminophenyl group without indazole core | Moderate activity |

| 5-aminoindazole | Indazole core with different amino substitution | Variable activity |

The specific substitution pattern in this compound enhances its versatility and efficacy compared to these related compounds.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of indazole derivatives, this compound was tested against various human cancer cell lines. The results indicated an IC50 value of approximately 5.15 µM against K562 cells, suggesting significant potential for therapeutic application in leukemia treatment .

Case Study 2: Enzyme Interaction

Another investigation assessed the binding interactions between this compound and specific kinases involved in cancer progression. Molecular docking studies demonstrated effective hydrogen bonding and hydrophobic interactions, supporting its role as a potent enzyme inhibitor .

特性

IUPAC Name |

4-(4-aminophenyl)-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-9-6-4-8(5-7-9)10-2-1-3-11-12(10)13(15)17-16-11/h1-7H,14H2,(H3,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQLSBOHZQJRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583110 | |

| Record name | 4-(4-Aminophenyl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819058-89-4 | |

| Record name | 4-(4-Aminophenyl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Aminophenyl)-1H-indazol-3-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4PN5258T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。